molecular formula C29H28N6O2 B606610 CFI-400437 CAS No. 1169211-37-3

CFI-400437

Cat. No.: B606610
CAS No.: 1169211-37-3
M. Wt: 492.58
InChI Key: GBUDRABUNBYJKG-NPNRQVEVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CFI-400437 is an indolocarbazole-derived ATP-competitive kinase inhibitor with high selectivity for Polo-like kinase 4 (PLK4), a key regulator of centriole duplication and genomic stability. It exhibits potent inhibitory activity against PLK4, with an IC50 of 1.55 nM . Beyond PLK4, this compound also inhibits Aurora kinases (AURKA, AURKB, AURKC) and other kinases like FLT-3 and KDR at higher concentrations, contributing to its broad antiproliferative effects . Preclinical studies demonstrate its efficacy in reducing tumor growth in breast cancer xenograft models and inducing polyploidy in embryonal brain tumor (EBT) cell lines .

Properties

CAS No.

1169211-37-3

Molecular Formula

C29H28N6O2

Molecular Weight

492.58

IUPAC Name

5-Methoxy-3-(3-{2-[6-(4-methyl-piperazin-1-yl)-pyridin-3-yl]-vinyl}-1H-indazol-6-ylmethylene)-1,3-dihydro-indol-2-one

InChI

InChI=1S/C29H28N6O2/c1-34-11-13-35(14-12-34)28-10-5-19(18-30-28)4-8-26-22-7-3-20(16-27(22)33-32-26)15-24-23-17-21(37-2)6-9-25(23)31-29(24)36/h3-10,15-18H,11-14H2,1-2H3,(H,31,36)(H,32,33)/b8-4+,24-15-

InChI Key

GBUDRABUNBYJKG-NPNRQVEVSA-N

SMILES

O=C1NC2=C(C=C(OC)C=C2)/C1=C/C3=CC4=C(C=C3)C(/C=C/C5=CC=C(N6CCN(C)CC6)N=C5)=NN4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CFI400437;  CFI 400437;  CFI-400437

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

CFI-400437 is synthesized through a multi-step process involving the formation of an indolequinone core. The synthetic route typically includes the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

CFI-400437 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted indolequinone derivatives .

Scientific Research Applications

CFI-400437 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Inhibitory Potency and Selectivity

The table below compares CFI-400437 with other PLK4 inhibitors and cross-reactive kinase inhibitors:

Compound PLK4 IC50 (nM) AURKA IC50 (nM) AURKB IC50 (nM) AURKC IC50 (nM) Key Selectivity Notes
This compound 1.55 37.2 13.1 4.88 Potent PLK4 inhibitor; cross-inhibits AURKs at <15 nM
Centrinone 2.71 108 680 493 Most selective for PLK4; minimal AURK inhibition
CFI-400945 4.85 188 70.7 106 Moderate PLK4 potency; inhibits AURKs at higher doses
Axitinib 6.51 13.1 16.9 31.2 FDA-approved VEGFR inhibitor; repurposed as PLK4i
Alisertib 62.7 0.55 6.7 9.43 Primarily targets AURKA; weak PLK4 inhibition

Key Findings :

  • This compound has the lowest PLK4 IC50 (1.55 nM), outperforming centrinone (2.71 nM) and CFI-400945 (4.85 nM) .
  • Centrinone and centrinone B exhibit superior PLK4 specificity but lack activity against AURKs, which may reduce off-target toxicity but limit polyploidy induction in cancer cells .
  • Axitinib, though less potent against PLK4 (IC50 = 6.51 nM), is clinically approved for renal cell carcinoma and serves as a structural template for PLK4 inhibitors .
Physicochemical Properties and Brain Exposure
Compound cLogP MW (Da) TPSA (Ų) BBB Penetration Prediction
This compound 4.88 565.50 85.0 Low
CFI-400945 5.05 535.52 92.7 Moderate
Centrinone 3.50 484.54 98.2 Low
KW-2449 3.80 510.56 78.9 Moderate-to-high

Key Findings :

  • This compound and centrinone have suboptimal brain exposure due to high TPSA and moderate cLogP .
  • KW-2449 , a CFI-400945 analog, shows favorable cLogP (3.80) and TPSA (78.9 Ų), predicting better BBB penetration but at the cost of reduced PLK4 selectivity .
Phenotypic Effects in Cancer Models
Compound Colony Formation Inhibition Senescence Induction Polyploidy Induction Notes
This compound Complete at 50 nM Significant Yes (500 nM) Polyploidy linked to AURKB inhibition
Centrinone Partial Moderate No No AURK inhibition; p53-dependent G1 arrest
KW-2449 Partial at 1–2 µM Moderate Yes Requires higher doses for efficacy

Key Findings :

  • This compound uniquely induces polyploidy via AURKB inhibition, a mechanism absent in centrinone-treated cells .
  • Centrinone triggers G1 arrest without polyploidy, highlighting its reliance on PLK4-specific pathways .
Clinical and Preclinical Development
  • This compound: Demonstrated efficacy in reducing tumor growth in xenograft models but faces challenges in CNS applications due to poor BBB penetration .
  • Alisertib : Advanced to Phase II trials for AURKA-driven cancers but exhibits weak PLK4 inhibition .
  • Axitinib : Repurposed as a PLK4 inhibitor but primarily used for its anti-angiogenic effects in renal cancer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CFI-400437
Reactant of Route 2
Reactant of Route 2
CFI-400437

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.